![molecular formula C17H19NO3 B11948522 4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol](/img/structure/B11948522.png)
4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenol group, an imine linkage, and a dimethoxyphenyl group, which contribute to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol typically involves the reaction of 3,4-dimethoxyphenethylamine with salicylaldehyde under acidic conditions to form the imine linkage. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, would be necessary to achieve high yields and purity.
化学反应分析
Types of Reactions
4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols and ethers.
科学研究应用
4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the imine linkage can interact with nucleophiles. These interactions can modulate biological pathways and enzyme activities, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the imine linkage.
2-Methoxy-5-[(phenylamino)methyl]phenol: A related compound with a different substitution pattern on the phenol ring.
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Another compound with a similar imine linkage but different substituents.
Uniqueness
4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol is unique due to its combination of a phenol group, an imine linkage, and a dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC 名称 |
4-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]phenol |
InChI |
InChI=1S/C17H19NO3/c1-20-16-8-5-13(11-17(16)21-2)9-10-18-12-14-3-6-15(19)7-4-14/h3-8,11-12,19H,9-10H2,1-2H3 |
InChI 键 |
BYCBDWPEUYJRTD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCN=CC2=CC=C(C=C2)O)OC |
溶解度 |
40.1 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


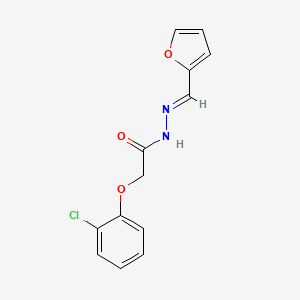

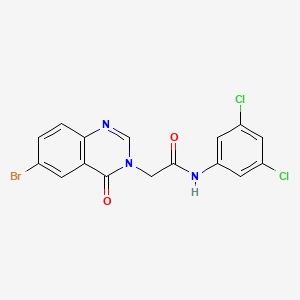
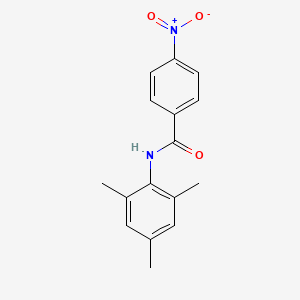
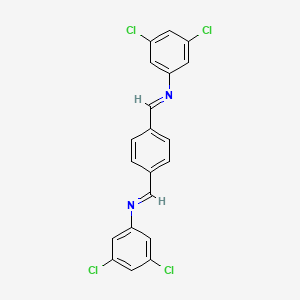
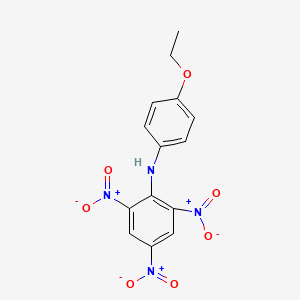
![Bicyclo[2.2.2]oct-7-ene-2,5-diol](/img/structure/B11948474.png)

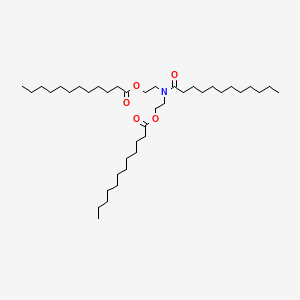
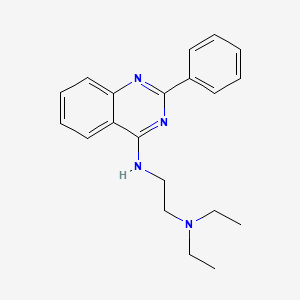
![13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane](/img/structure/B11948498.png)
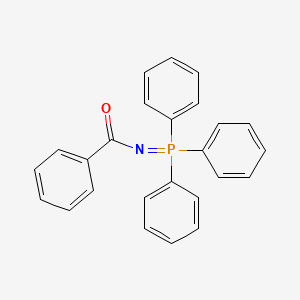
![1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene](/img/structure/B11948509.png)

